![molecular formula C21H16N2O4S2 B2689123 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide CAS No. 896283-78-6](/img/structure/B2689123.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide, also known as BML-275, is a synthetic compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of small-molecule inhibitors of the enzyme AMP-activated protein kinase (AMPK) and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Cardiac Electrophysiological Activity
Research has demonstrated the potential of N-substituted benzamide derivatives in cardiac applications, showing promise as selective class III antiarrhythmic agents. These compounds, including those related to "N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide," have been synthesized and evaluated for their cardiac electrophysiological activity, indicating significant potential in treating arrhythmias (T. K. Morgan et al., 1990).
Antimicrobial and Antifungal Agents
The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their evaluation as antimicrobial agents have been a focus of study. These compounds, which share a structural similarity to "N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide," exhibit potent activity against a range of pathogenic strains, including both bacteria and fungi. This highlights the potential of such derivatives in developing new antimicrobial therapies (D. Bikobo et al., 2017).
Anticancer Activity
The synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown significant anticancer activity. These derivatives, related in structure to the compound , were tested against various cancer cell lines, showing moderate to excellent anticancer activity and highlighting the potential of such compounds in cancer treatment (B. Ravinaik et al., 2021).
Carbonic Anhydrase Inhibitors
Metal complexes of heterocyclic sulfonamide, possessing strong carbonic anhydrase inhibitory properties, have been synthesized and characterized. Such complexes, which include derivatives of the compound of interest, demonstrate very powerful inhibitory effects on human carbonic anhydrase isoenzymes, suggesting their potential in treating conditions where inhibition of this enzyme is beneficial (Nurgün Büyükkıdan et al., 2013).
Supramolecular Gelators
N-(Thiazol-2-yl)benzamide derivatives have been explored for their gelation behavior, with studies focusing on the role of methyl functionality and S⋯O interactions in this process. This research provides insight into the material science applications of such compounds, particularly in the development of supramolecular gels for various technological applications (P. Yadav & Amar Ballabh, 2020).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S2/c1-29(26,27)15-6-4-5-13(11-15)20(25)22-14-9-10-18(24)16(12-14)21-23-17-7-2-3-8-19(17)28-21/h2-12,24H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGLTDHHZWUFTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.